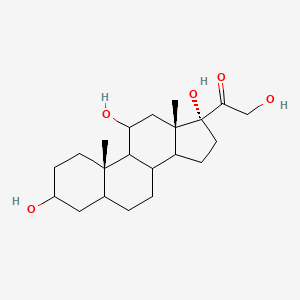
Allo-3a-tetrahydro Cortisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a neurosteroid and has been found to act as a negative allosteric modulator of the GABA A receptor, similarly to pregnenolone sulfate . Tetrahydrocortisol is also referred to as urocortisol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydrocortisol is synthesized through the reduction of cortisol. The process involves the enzyme steroid 5β-reductase, which reduces cortisol to dihydrocortisol. This is followed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD), which converts dihydrocortisol to tetrahydrocortisol .
Industrial Production Methods: Industrial production of tetrahydrocortisol typically involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert cortisol into tetrahydrocortisol through enzymatic reactions. These processes are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrocortisol undergoes various chemical reactions, including:
Oxidation: Tetrahydrocortisol can be oxidized to form tetrahydrocortisone.
Reduction: It can be reduced to form dihydrocortisol.
Substitution: Hydroxyl groups in tetrahydrocortisol can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Tetrahydrocortisone
Reduction: Dihydrocortisol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrahydrocortisol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid metabolism and enzymatic reactions.
Biology: Investigated for its role as a neurosteroid and its effects on the GABA A receptor.
Wirkmechanismus
Tetrahydrocortisol exerts its effects primarily through its interaction with the GABA A receptor. It acts as a negative allosteric modulator, which means it binds to a site on the receptor distinct from the active site and reduces the receptor’s activity. This modulation affects the inhibitory neurotransmission in the brain, similar to the action of pregnenolone sulfate .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrocortisone: An oxidized form of tetrahydrocortisol.
Dihydrocortisol: A reduced form of cortisol, an intermediate in the synthesis of tetrahydrocortisol.
Pregnenolone sulfate: Another neurosteroid that acts as a negative allosteric modulator of the GABA A receptor.
Uniqueness: Tetrahydrocortisol is unique due to its specific role as an inactive metabolite of cortisol and its distinct interaction with the GABA A receptor. Unlike tetrahydrocortisone and dihydrocortisol, tetrahydrocortisol has a specific modulatory effect on neurotransmission, which is not observed in its similar compounds .
Eigenschaften
Molekularformel |
C21H34O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-hydroxy-1-[(10S,13S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
AODPIQQILQLWGS-JOPCOMNGSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)

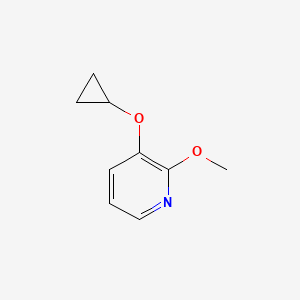
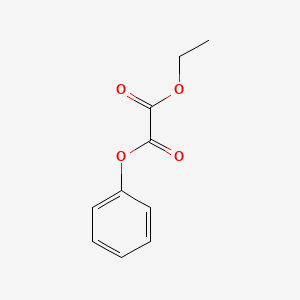
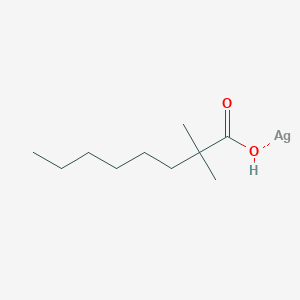
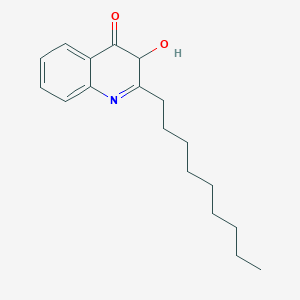
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)

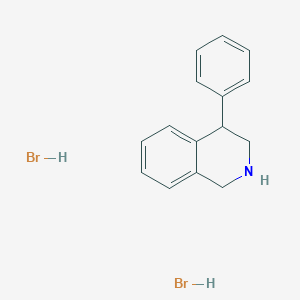
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
